1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Heptadien-4-ol, 4-(2-phenylethenyl)-: is an organic compound with the molecular formula C15H18O . This compound is characterized by the presence of a heptadiene backbone with a hydroxyl group at the fourth position and a phenylethenyl group attached to the same carbon. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- can be synthesized through several methods. One common method involves the Mitsunobu reaction , where the hydroxyl group of 1,6-heptadien-4-ol is substituted with a nucleophile in the presence of a phosphine and an azodicarboxylate . This reaction is typically carried out under mild conditions and can be used to introduce various functional groups.
Industrial Production Methods: Industrial production of this compound may involve the coupling of protected nucleic acid bases with 1,6-heptadien-4-ol. This method allows for the synthesis of derivatives of guanine, adenine, thymine, and uracil .
Chemical Reactions Analysis
Types of Reactions: 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds in the heptadiene backbone can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions like the Mitsunobu reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Phosphine and azodicarboxylate in the Mitsunobu reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenylethenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
1,6-Heptadien-4-ol: Lacks the phenylethenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
4-Allyl-1,6-heptadien-4-ol: Contains an allyl group instead of a phenylethenyl group, leading to different reactivity and applications.
Uniqueness: 1,6-Heptadien-4-ol, 4-(2-phenylethenyl)- is unique due to the presence of both a hydroxyl group and a phenylethenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
92581-12-9 |
---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-(2-phenylethenyl)hepta-1,6-dien-4-ol |
InChI |
InChI=1S/C15H18O/c1-3-11-15(16,12-4-2)13-10-14-8-6-5-7-9-14/h3-10,13,16H,1-2,11-12H2 |
InChI Key |
LNQTWWDXPHHJHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.